molecular formula C10H11NO5 B2929499 2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid CAS No. 162509-50-4

2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid

Cat. No.: B2929499
CAS No.: 162509-50-4
M. Wt: 225.2
InChI Key: NWLQKXKNAGLUPX-VZUCSPMQSA-N
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Description

2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid is an organic compound that is gaining interest due to its versatile properties and potential applications in various fields such as chemistry, biology, and medicine. Its complex structure consists of several functional groups, making it a key candidate for multiple reactions and synthesis pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid typically involves a multi-step process:

  • Starting Material: : The process begins with 6-methoxyphenol, which undergoes a series of chemical transformations.

  • Formation of Aldehyde: : This is followed by the formation of an aldehyde intermediate through reactions such as formylation.

  • Oxime Formation: : The aldehyde is then converted into an oxime via a reaction with hydroxylamine.

  • Acetic Acid Substitution: : Finally, the oxime undergoes a substitution reaction with acetic acid to form the target compound.

Industrial Production Methods

Industrial production might involve optimizing these steps to ensure high yield and purity while minimizing environmental impact. Continuous flow chemistry techniques and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid undergoes various chemical reactions:

  • Oxidation: : This reaction can alter the functional groups and possibly introduce new functionalities.

  • Reduction: : Can be used to convert the oxime group into an amine.

  • Substitution: : Various nucleophiles can replace the hydroxyl or methoxy groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Substituting Agents: : Halogenating agents or organometallic compounds.

Major Products Formed

The major products depend on the reactions undertaken. For instance, oxidation might yield a carboxylic acid derivative, while reduction will produce an amine derivative.

Scientific Research Applications

2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid finds applications in:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Its derivatives might act as enzyme inhibitors or activators.

  • Industry: : Applications in the synthesis of polymers and advanced materials.

Mechanism of Action

The compound’s mechanism of action depends largely on its functional groups:

  • Molecular Targets: : It can interact with various biological targets like enzymes or receptors due to its oxime and methoxy groups.

  • Pathways Involved: : These interactions can influence metabolic or signaling pathways, leading to therapeutic effects or biochemical changes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid: : Lacks the "1E" configuration, slightly altering its reactivity.

  • 2-{2-[(hydroxyimino)methyl]-6-ethoxyphenoxy}acetic acid: : Ethoxy substitution instead of methoxy, affecting its solubility and reactivity.

Uniqueness

2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid stands out due to its specific configuration and combination of functional groups, which confer unique chemical and biological properties.

There you have it—a detailed dive into the world of this compound. Hope it proves useful!

Properties

IUPAC Name

2-[2-[(E)-hydroxyiminomethyl]-6-methoxyphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-15-8-4-2-3-7(5-11-14)10(8)16-6-9(12)13/h2-5,14H,6H2,1H3,(H,12,13)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLQKXKNAGLUPX-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(=O)O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC(=O)O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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